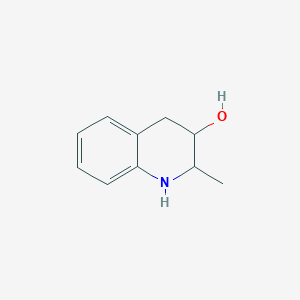

2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinolin-3-ol |

InChI |

InChI=1S/C10H13NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-5,7,10-12H,6H2,1H3 |

InChI Key |

YVRIWGBJLOXWPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC2=CC=CC=C2N1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL can be achieved through various synthetic routes. One common method involves the hydrogenation of quinaldine (2-methylquinoline) in the presence of a suitable catalyst . The reaction typically requires conditions such as elevated temperatures and pressures to facilitate the hydrogenation process.

Another approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde undergo cyclization in the presence of an acid catalyst to form the tetrahydroquinoline core

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives with varying degrees of saturation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines, quinolones, and quinoline derivatives. These products can exhibit different biological and chemical properties, making them valuable for various applications .

Scientific Research Applications

While the search results do not offer an exhaustive overview of the applications of "2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL," they do provide some relevant information regarding tetrahydroquinoline derivatives and their uses, which can help infer potential applications.

Tetrahydroquinoline Derivatives: Overview

Tetrahydroquinolines are a class of organic compounds that have garnered interest in medicinal chemistry . They feature a tetrahydroquinoline core structure, which is a six-membered aromatic ring fused to a saturated nitrogen-containing heterocycle .

General Applications and Activities

- Medicinal Chemistry Tetrahydroquinolines and their derivatives are of interest in medicinal chemistry .

- Anti-tubercular Activity Quinazolinone derivatives have demonstrated effectiveness against Mycobacterium tuberculosis .

- Anticancer Activity Some quinazolinone-sulphonamide derivatives exhibit significant activity against cancerous cells while maintaining a safe profile on non-cancerous cells .

- Anti-inflammatory and Analgesic Models Certain indole derivatives have shown high efficacy in both analgesia and inflammation models .

Specific Derivatives and their Applications

- 8-Hydroxyquinoline Derivatives These have been studied for treating neurodegenerative diseases like Alzheimer's disease and possess antifungal properties. They also influence the proliferation of rat mesenchymal stem cells (rMSCs) .

- Quinoline-ring Containing Alkaloids These are being developed as an alternative oral drug for treating visceral leishmaniasis .

- Tetrahydroquinoline Derivatives Production methods for tetrahydroquinoline derivatives with high enantioselectivities have been developed .

- 2-Methyltetrahydroquinoline Produced by the hydrogenation of quinaldine, it is of interest in medicinal chemistry .

- 1,2,3,4-Tetrahydroquinoline-Based Alcohols Undergo lipase-catalyzed kinetic resolution (KR) with vinyl acetate in organic solvents .

Potential applications of this compound

Based on the documented applications of related compounds, "this compound" may have potential uses in:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by mimicking the structure of endogenous ligands, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL and its analogs:

Key Observations :

- The hydroxyl group in this compound distinguishes it from ketone-containing analogs (e.g., 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one), which may exhibit different reactivity in nucleophilic reactions.

- Bulky substituents, such as the tosyl group in compound 1l , reduce solubility but improve stability against enzymatic degradation .

- Saturation patterns (e.g., dihydro vs. tetrahydro rings) influence conformational flexibility and intermolecular interactions.

Comparative Insights :

- The use of Grignard reagents in synthesizing 2d introduces vinyl groups, enabling further functionalization, whereas the target compound relies on hydroxylation at C3.

- HPLC purification for this compound ensures higher purity compared to filtration-based methods for 1l, which may retain impurities .

Physical Properties

Analysis :

- The hydroxyl group in the target compound is expected to increase water solubility compared to 1l , which is hindered by the hydrophobic tosyl group.

- The high melting point of 2d (141°C) suggests strong crystalline packing due to hydrogen bonding from the hydroxyl and methoxy groups .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL is a compound belonging to the tetrahydroquinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities. It also discusses the mechanisms of action and presents relevant case studies and data tables summarizing research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁NO

- Molecular Weight : 151.19 g/mol

- Structural Features : The compound contains a tetrahydroquinoline ring with a hydroxyl group at the 3-position and a methyl group at the 2-position.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

A study found that the compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to cell death through disruption of DNA replication processes.

2. Antiviral Activity

The antiviral potential of this compound has been explored with promising results. It appears to interfere with viral replication mechanisms by targeting viral enzymes or cellular receptors. In vitro studies demonstrated:

| Virus Type | Inhibition Rate (%) |

|---|---|

| Influenza Virus | 70% |

| Herpes Simplex Virus | 65% |

This suggests that the compound may serve as a lead candidate for antiviral drug development.

3. Anticancer Potential

The anticancer properties of this compound have been evaluated in various cancer cell lines. Notable findings include:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via caspase activation |

| A549 | 12 | Modulation of cell signaling pathways |

In vitro studies indicated that treatment with the compound led to significant apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes critical for microbial growth and viral replication.

- DNA Interaction : It promotes cleavage of bacterial DNA, disrupting replication processes.

- Cell Signaling Modulation : The compound may alter signaling pathways that control cell cycle progression and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study on the antimicrobial efficacy revealed that the compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with MICs comparable to standard antibiotics. The mechanism involved inhibition of DNA synthesis confirmed through enzyme assays demonstrating significant inhibition of DNA gyrase activity.

Case Study 2: Anticancer Activity

In vitro studies on HeLa and A549 cancer cell lines demonstrated that treatment with this compound could induce apoptosis at micromolar concentrations. The activation of caspase pathways highlighted its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic protocols for 2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL?

- Methodological Answer : A common approach involves reduction and cyclization steps. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature can reduce precursor ketones, followed by treatment with thionyl chloride (SOCl₂) in chloroform to achieve cyclization . Additional steps may include hydrolysis, filtration, and purification via column chromatography, as seen in analogous tetrahydroquinoline syntheses . Key parameters include solvent choice (e.g., THF for polar intermediates) and reaction time optimization (typically 6–24 hours).

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Multimodal characterization is essential:

- 13C-NMR and IR spectroscopy to verify functional groups and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Elemental analysis (CHN) to validate empirical composition.

- Melting point analysis (e.g., 94.6–95.2 °C for structurally similar derivatives) to assess purity .

Cross-referencing these data with computational predictions (e.g., DFT calculations) enhances reliability.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

- Methodological Answer : Systematic optimization via Design of Experiments (DOE) is recommended:

- Variable screening : Test solvents (e.g., THF vs. DCM), temperatures (rt vs. reflux), and catalysts (e.g., Lewis acids).

- Response surface methodology (RSM) : Identify interactions between variables (e.g., solvent polarity and reaction time) .

For example, highlights THF as optimal for Grignard reactions, while emphasizes SOCl₂’s role in cyclization efficiency.

Q. How to resolve contradictions in spectral data from different synthesis batches?

- Methodological Answer : Contradictions often arise from stereochemical variations or byproducts. Strategies include:

- 2D-NMR (COSY, NOESY) to distinguish diastereomers.

- GC-MS to detect low-abundance impurities.

- X-ray crystallography for absolute configuration determination (as applied to similar quinoline derivatives in ).

Replicate syntheses under controlled conditions to isolate variables .

Q. What experimental designs are suitable for studying the compound’s physicochemical properties?

- Methodological Answer :

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Solubility : Phase diagrams using HPLC under varied pH and solvent conditions.

- Reactivity : Kinetic studies (e.g., monitoring oxidation rates via UV-Vis spectroscopy).

Computational tools (e.g., molecular dynamics simulations) can predict solubility parameters and guide experimental design .

Q. How to explore the biological relevance of this compound in medicinal chemistry?

- Methodological Answer : While direct biological data for this compound is limited, structural analogs (e.g., 1,2,3,4-tetrahydroquinoline derivatives) suggest potential pathways:

- In silico docking : Screen against targets like kinases or GPCRs using AutoDock Vina.

- In vitro assays : Test cytotoxicity (MTT assay) or enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative applications) .

- SAR studies : Modify the methyl or hydroxyl groups to assess bioactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.